molecular formula C9H10Cl2F3N B13460520 {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13460520
M. Wt: 260.08 g/mol
InChI Key: DNPJRFITRPRZLY-UHFFFAOYSA-N
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Description

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a substituted benzylamine derivative featuring a chloro and trifluoromethyl group at the 2- and 6-positions of the phenyl ring, respectively. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in agrochemical research.

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI Key

DNPJRFITRPRZLY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=CC=C1Cl)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves:

  • Functionalization of a chlorinated trifluoromethyl-substituted aromatic ring.
  • Introduction of a benzylamine moiety via substitution or reductive amination.
  • Methylation of the amine group.
  • Formation of the hydrochloride salt for stability and isolation.

Detailed Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Reductive Amination Approach
  • Formation of Benzylamine Intermediate

    • React 2-chloro-6-(trifluoromethyl)benzaldehyde with methylamine under controlled pH conditions to form an imine intermediate.
    • Reduce the imine in situ using sodium cyanoborohydride or catalytic hydrogenation to yield {[2-chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine.
  • Hydrochloride Salt Formation

    • Treat the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.
Route B: Nucleophilic Substitution on Benzyl Chloride
  • Nucleophilic Substitution

    • React 2-chloro-6-(trifluoromethyl)benzyl chloride with methylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature to substitute chloride with methylamine.
  • Salt Formation

    • As above, convert the free amine to the hydrochloride salt by acid treatment.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Imine formation 2-chloro-6-(trifluoromethyl)benzaldehyde, methylamine, pH ~6-7, room temp >90 Imine formation is rapid and reversible
Reductive amination Sodium cyanoborohydride, MeOH, 0-25 °C 85-95 Mild conditions prevent side reactions
Nucleophilic substitution 2-chloro-6-(trifluoromethyl)benzyl chloride, methylamine, acetonitrile, 60-80 °C 70-85 Requires excess methylamine for completion
Hydrochloride salt formation HCl gas or aqueous HCl, ethanol or ether >95 Crystallizes as stable hydrochloride salt

Analytical Data Supporting Preparation

  • NMR Spectroscopy:

    • ^1H NMR shows characteristic benzylic CH2 signals adjacent to the amine, methyl singlet from N-CH3, and aromatic protons shifted by electron-withdrawing chloro and trifluoromethyl groups.
    • ^13C NMR confirms aromatic carbons, benzylic carbon, and methyl carbon.
  • Mass Spectrometry (ESI-MS):

    • Molecular ion peak consistent with C8H9ClF3N (M+H)+ at expected m/z.
  • IR Spectroscopy:

    • N-H stretching bands confirm amine presence.
    • C-F stretching bands characteristic of trifluoromethyl groups.
  • Melting Point:

    • Hydrochloride salt typically exhibits a sharp melting point indicative of purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Reductive Amination 2-chloro-6-(trifluoromethyl)benzaldehyde Methylamine, NaBH3CN or H2 Room temp to 25 °C 85-95 High selectivity, mild Requires careful pH control
Nucleophilic Substitution 2-chloro-6-(trifluoromethyl)benzyl chloride Methylamine 60-80 °C 70-85 Straightforward, scalable Possible side reactions
Salt Formation Free amine HCl (gas or aqueous) Ambient >95 Improves stability and purity Requires handling corrosive acid

Professional Notes and Recommendations

  • Solvent drying and purity of starting materials are critical to avoid side reactions and maximize yield.

  • Molar ratios of amine to substrate should be optimized (typically 1.5 to 3 equivalents of methylamine) to drive reactions to completion.

  • Reaction monitoring by TLC or HPLC is recommended to determine endpoint and minimize impurities.

  • Hydrochloride salt formation enhances compound stability, handling, and crystallinity, facilitating purification.

  • Scale-up considerations include controlling exothermicity during reductive amination and managing corrosive HCl safely.

Chemical Reactions Analysis

Types of Reactions

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The amine group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to a primary amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a thiol would yield a thioether derivative, while oxidation of the amine group could produce a nitroso compound.

Scientific Research Applications

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

{[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate

This compound shares a trifluoromethyl group but replaces the chloro-substituted phenyl ring with a pyrimidine heterocycle. The pyrimidine moiety likely alters electronic properties and bioavailability compared to the phenyl backbone of the target compound. Its hydrate form may further influence solubility .

2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

Nitrapyrin, a soil bactericide, substitutes the benzylamine group with a pyridine ring and replaces trifluoromethyl with trichloromethyl. The shift from phenyl to pyridine and chlorine/trifluoromethyl positioning significantly impacts biological targets, favoring nitrification inhibition over herbicidal activity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Primary Application
Target Compound Phenyl 2-Cl, 6-CF₃ Herbicide (rape-specific)
{[4-Methyl-6-(CF₃)-2-pyrimidinyl]methyl}amine HCl hydrate Pyrimidine 4-CH₃, 6-CF₃ Undocumented
Nitrapyrin Pyridine 2-Cl, 6-CCl₃ Soil bactericide

Functional Analogs in Herbicidal Activity

Oxyfluorfen and Nitrofluorfen

These diphenyl ether herbicides (e.g., oxyfluorfen: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-CF₃ benzene) share the trifluoromethyl and chloro motifs but incorporate nitro and ether groups. They exhibit broad-spectrum herbicidal activity, contrasting with the target compound’s selective inhibition of rape (Brassica napus) .

Table 2: Herbicidal Activity Comparison

Compound Target Species Efficacy (Concentration) Selectivity
Target Compound Rape Moderate (10–100 µM) High (rape-specific)
Oxyfluorfen Broadleaf weeds High (1–10 µM) Broad-spectrum
Metsulfuron methyl Grasses/weeds High (0.1–1 µM) Broad-spectrum

Substituent Effects on Bioactivity

  • Chloro vs. Trifluoromethyl Positioning : The 2-Cl, 6-CF₃ arrangement in the target compound may optimize steric and electronic interactions with plant-specific enzymes, whereas 4-CF₃ analogs (e.g., in thiophene fentanyl derivatives) prioritize lipophilicity for membrane penetration .
  • Amine Functionalization : Methylamine substitution in the target compound likely reduces metabolic degradation compared to unsubstituted amines, enhancing persistence in plant tissues .

Biological Activity

Introduction

{[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features, which include a chlorinated aromatic ring, a trifluoromethyl group, and a methylamine moiety. This combination of functional groups suggests potential biological activities that warrant further investigation. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C10H11ClF3N·HCl, with a molecular weight of approximately 260.08 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's pharmacokinetic properties.

PropertyValue
Molecular FormulaC10H11ClF3N·HCl
Molecular Weight260.08 g/mol
Functional GroupsChlorine, Trifluoromethyl, Methylamine
SolubilitySoluble in water and organic solvents

The biological activity of this compound may involve interactions with various biological targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity due to its electron-withdrawing nature, which may stabilize interactions with target proteins.

Predicted Biological Activities

Using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), preliminary predictions suggest that this compound may exhibit:

  • Antidepressant activity : Similar to other compounds containing methylamine moieties.
  • Antipsychotic effects : Due to the structural similarities with known antipsychotic agents.
  • Antiviral properties : Potentially effective against viral replication pathways.

Antiviral Activity Assessment

A recent study evaluated the antiviral potential of various compounds similar in structure to this compound. The findings indicated that compounds with trifluoromethyl groups exhibited significant antiviral activity against influenza viruses. The compound's structural characteristics were hypothesized to contribute to its efficacy in inhibiting viral replication pathways, although specific data on this compound remains limited .

In Vitro Studies on Cancer Cell Lines

In vitro studies have shown that compounds with similar structures can selectively inhibit cancer cell proliferation. For example, analogs demonstrated IC50 values indicating potent inhibitory effects on breast cancer cell lines while sparing non-cancerous cells . These findings suggest that this compound may also possess selective anticancer properties.

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that compounds in this class exhibit favorable safety profiles at therapeutic doses. A subacute toxicity study involving similar compounds showed no significant adverse effects at doses up to 40 mg/kg in animal models . Further investigations are necessary to establish the safety profile specific to this compound.

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
TrifluoperazineTrifluoromethyl groupAntipsychotic
FluoxetineTrifluoromethyl groupAntidepressant
ChlorpromazineChlorinated aromatic systemAntipsychotic
This compoundUnique combination of functional groupsPotential antidepressant/antipsychotic

Q & A

Q. What analytical methods are recommended for characterizing the purity and identity of {[2-Chloro-6-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are critical for characterization. LCMS provides molecular weight confirmation (e.g., observed m/z 411 [M+H]+ in Reference Example 107), while HPLC retention times (e.g., 1.18 minutes under SMD-TFA05 conditions) verify purity . Method validation should include column type, mobile phase composition, and gradient conditions, as exemplified in patent applications using QC-SMD-TFA05 or SQD-FA05 protocols .

Q. What synthetic routes are documented for this compound in academic research?

The compound is synthesized via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (Reference Example 85) reacts with halogenated aryl intermediates under basic conditions (e.g., cesium carbonate in acetonitrile/methanol) to form the target amine hydrochloride . Reaction optimization includes temperature control (e.g., 65°C) and inert atmospheres (nitrogen) to minimize side reactions .

Q. How should researchers store this compound to ensure stability?

Stability studies suggest storage at -20°C in anhydrous conditions, as analogs like Fluoxetine hydrochloride degrade under moisture and elevated temperatures . For short-term use, desiccated environments with inert gas (argon) are advised. Degradation products can be monitored via HPLC tracking of retention time shifts .

Advanced Research Questions

Q. How can contradictory LCMS or HPLC data between studies be resolved?

Discrepancies in retention times or m/z values often stem from analytical condition variations. For instance, retention times differ between QC-SMD-TFA05 (1.35 minutes) and SMD-TFA05 (1.67 minutes) due to column aging or mobile phase pH adjustments . Cross-validation using internal standards (e.g., deuterated analogs) and harmonizing protocols across labs are recommended. Contradictory m/z data may arise from adduct formation (e.g., [M+Na]+ vs. [M+H]+), requiring high-resolution MS for clarification .

Q. What strategies improve reaction yields during scale-up synthesis?

Yield optimization involves solvent selection (e.g., acetonitrile for improved solubility) and catalyst screening. Patent data show tetrabutylammonium iodide (16.1 mg) enhances nucleophilicity in SN2 reactions, achieving 87% yield in Example 438 . Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) help identify rate-limiting steps, such as intermediate imine formation .

Q. How can degradation pathways be systematically investigated?

Forced degradation studies under acidic, basic, oxidative, and photolytic conditions reveal stability profiles. For example, exposure to hydroiodic acid (HI) in methanol induces dehalogenation or demethylation, detectable via LCMS shifts (e.g., m/z 531 [M-H]- to 473 after dechlorination) . Mass fragmentation patterns and isotopic labeling (e.g., ²H or ¹³C) aid in mapping degradation intermediates .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

SAR requires systematic substitution at the trifluoromethyl or chloro positions. Patent examples demonstrate replacing the pyridinyl group with pyrimidinyl (e.g., m/z 658 vs. 772) to modulate biological activity . Computational modeling (docking studies) and in vitro assays (e.g., receptor binding) should correlate structural changes (e.g., steric bulk or electron-withdrawing effects) with activity trends .

Q. Methodological Notes

  • LCMS/HPLC Validation : Always report column specifications (C18 reverse-phase), flow rates, and buffer systems (e.g., formic acid) to ensure reproducibility .
  • Synthetic Reproducibility : Use cesium carbonate for deprotonation in polar aprotic solvents, as seen in Example 438 .
  • Stability Protocols : Include lyophilization for hygroscopic hydrochloride salts to prevent hydrate formation .

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